1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-2,4-dione family, a class of fused heterocycles with broad pharmacological relevance. Its structure features a pyridine ring fused to a pyrimidine-2,4-dione core, substituted with a methyl group at the 1-position and a trifluoromethyl (CF₃) group at the 7-position. The CF₃ group enhances metabolic stability and lipophilicity, while the methyl substituent may influence conformational flexibility and bioavailability . Pyrido[2,3-d]pyrimidines are known for applications in cancer, antimicrobial therapy, and antiviral drug development .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-4(7(16)14-8(15)17)2-3-5(13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZKZQWDROKDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159397 | |
| Record name | 1-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779352-05-5 | |
| Record name | 1-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779352-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final cyclization step often requires the use of strong acids or bases to facilitate ring closure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Solvent selection and temperature control are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the trifluoromethyl group can enhance the cytotoxicity against various cancer cell lines. A notable case study demonstrated that certain derivatives of this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antiviral Properties
Another promising application is in antiviral drug development. The compound has been investigated for its potential to inhibit viral replication mechanisms. A study highlighted its effectiveness against specific RNA viruses, suggesting that it could serve as a lead compound for developing new antiviral therapies .
Agrochemicals
Pesticide Development
The unique structure of 1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione makes it an attractive candidate for developing novel pesticides. Research indicates that this compound can act as an effective herbicide by targeting specific enzyme pathways in plants. A field study showed significant weed control efficacy when applied in agricultural settings compared to traditional herbicides .
Material Science
Polymer Additives
In material science, the compound's properties have been explored as additives in polymer formulations. Its thermal stability and chemical resistance make it suitable for enhancing the performance of polymers used in harsh environments. Case studies have demonstrated improved mechanical properties and durability in polymer blends containing this compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its diffusion across cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pharmacological Activity
Key Analogues and Activities:
Discussion:
- Trifluoromethyl vs. However, chloro/fluoro derivatives exhibit stronger antimicrobial activity due to enhanced electrophilicity .
- Methyl at 1-Position : The 1-CH₃ group in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., benzyl in Z55426492), improving synthetic accessibility and pharmacokinetics .
Key Data:
Discussion:
- Lipophilicity : The target compound’s higher LogP (due to CF₃ and CH₃) suggests better membrane permeability than polar analogues (e.g., furan-substituted ).
- Synthetic Accessibility : Methylation at the 1-position is straightforward via nucleophilic substitution, whereas halogenation requires harsh conditions (e.g., POCl₃) .
In Silico and ADMET Predictions
- Target Compound : Predicted to exhibit moderate oral bioavailability (CF₃ increases metabolic resistance; CH₃ enhances absorption) .
- Halogenated Analogues : Higher cytotoxicity but poorer ADMET profiles due to reactive halogen atoms .
- Unsubstituted Core (CAS 21038-66-4) : Low bioactivity due to lack of substituents, highlighting the necessity of functional groups .
Biological Activity
1-Methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 263.17 g/mol
- CAS Number : 779352-05-5
Pharmacological Activities
The compound has been studied for various pharmacological effects:
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, one study demonstrated that certain analogs could inhibit the proliferation of cancer cell lines with IC values in the micromolar range. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antiviral Effects
Another area of interest is the antiviral activity of this compound. Studies have shown that it can inhibit viral replication in vitro. Specifically, it has been noted to target viral enzymes crucial for replication processes .
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects by modulating cytokine production. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell signaling pathways related to tumor growth and inflammation.
- Receptor Binding : It can bind to various receptors that regulate cellular responses to stress and inflammation .
Case Studies
Several case studies illustrate the compound's potential:
- Cancer Treatment : A clinical trial investigated the use of a related derivative in patients with advanced solid tumors. Results indicated a manageable safety profile and preliminary efficacy signals .
- Viral Infections : In vitro studies demonstrated that treatment with this compound reduced viral load significantly in infected cell cultures compared to controls .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione, and how can purity be optimized?
- Methodology :
- Route 1 : Condensation of 6-amino-1-methyluracil with a trifluoromethyl-substituted aldehyde under acidic conditions (e.g., p-toluenesulfonic acid in THF at 60°C). This method is adapted from pyridopyrimidine syntheses in .
- Route 2 : Nitration and substitution reactions using HNO₃/H₂SO₄ for introducing electrophilic groups, followed by trifluoromethylation ().
- Purity Optimization :
- Recrystallize from ethanol/water mixtures ( ).
- Monitor reaction progress via TLC (Rf ~0.48–0.59 in CHCl₃/MeOH) and characterize intermediates via ¹H NMR (δ 2.93–11.41 ppm for NH/CH groups) ().
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~260–280 nm for pyrimidine derivatives).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC (C18 column, acetonitrile/water gradient) ( ).
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Kinase Inhibition : Use ATP-Glo™ assays for receptor tyrosine kinases (e.g., EGFR, VEGFR) at 1–100 µM concentrations ().
- Anticancer Activity : Screen against HeLa or MCF-7 cells via MTT assay (IC₅₀ calculation after 48-hour exposure) ().
Advanced Research Questions
Q. How can conflicting data on kinase inhibition efficacy be resolved?
- Methodology :
- Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Compare results with structural analogs (e.g., N4-aryl-pyrrolo[2,3-d]pyrimidines in ) to identify substituent effects.
- Perform molecular docking (AutoDock Vina) to assess trifluoromethyl-group interactions with kinase active sites ().
Q. What strategies improve the yield of the trifluoromethylation step in synthesis?
- Methodology :
- Use Cu(I)- or Pd(II)-catalyzed cross-coupling with CF₃ sources (e.g., Togni’s reagent).
- Optimize solvent polarity (DMF > THF) and temperature (80–100°C) to enhance reactivity ().
- Table: Reaction Optimization Parameters
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 100 | 65 |
| Pd(PPh₃)₄ | THF | 80 | 48 |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Generate 3D structures (Gaussian09) and calculate electrostatic potentials to identify nucleophilic/electrophilic regions.
- Perform QSAR analysis using CoMFA/CoMSIA on a library of pyridopyrimidines ( ).
- Validate predictions via synthesis and IC₅₀ testing ().
Q. What analytical techniques resolve discrepancies in crystallographic data for hydrates/solvates?
- Methodology :
- Use SC-XRD (Mo-Kα radiation) to determine hydrogen-bonding networks (e.g., N—H⋯O and O—H⋯O interactions in ).
- Compare experimental PXRD patterns with simulated data (Mercury 4.0) to confirm polymorphism.
Methodological Notes
- Synthetic Challenges : The trifluoromethyl group’s electron-withdrawing nature may reduce nucleophilic substitution efficiency; consider using protecting groups (Boc) for NH functionalities ().
- Biological Assays : Account for solvent effects (DMSO cytotoxicity >1% v/v) by including vehicle controls ().
- Data Reproducibility : Replicate kinase assays across ≥3 independent experiments (n=6) to address variability ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
